Magnesium nitride, with the chemical formula Mg₃N₂, is an inorganic compound composed of magnesium and nitrogen. It appears as a gray or yellow solid and is characterized by its high melting point of approximately 800°C (1,472°F) and a density of about 2.71 g/cm³ . The compound is primarily formed through the reaction of magnesium with nitrogen gas at elevated temperatures, resulting in a crystalline structure where magnesium ions are surrounded by nitride ions, forming a stable ionic bond .
The formation of magnesium nitride can be represented by the following balanced chemical equation:
In this reaction, three magnesium atoms react with one nitrogen molecule to produce one formula unit of magnesium nitride. Additionally, magnesium nitride reacts vigorously with water in a hydrolysis reaction, yielding magnesium hydroxide and ammonia gas:
This reaction is exothermic and highlights the reactivity of magnesium nitride with water .
Magnesium nitride can be synthesized through several methods:
Studies on the interactions of magnesium nitride primarily focus on its reactivity with water and acids. As previously mentioned, it reacts exothermically with water to produce magnesium hydroxide and ammonia. This reaction is significant for understanding its behavior in humid environments or when exposed to moisture . Additionally, its interaction with acids results in the formation of corresponding magnesium salts and nitrogen gas.
Magnesium nitride can be compared to other metal nitrides, such as aluminum nitride and silicon nitride. Below is a comparison table highlighting key differences:
Property | Magnesium Nitride (Mg₃N₂) | Aluminum Nitride (AlN) | Silicon Nitride (Si₃N₄) |
---|---|---|---|
Chemical Formula | Mg₃N₂ | AlN | Si₃N₄ |
Melting Point | ~800°C | ~2,000°C | ~1,700°C |
Density | 2.71 g/cm³ | 3.26 g/cm³ | 3.17 g/cm³ |
Reactivity | Reacts with water | Stable in water | Stable in water |
Ceramics, catalysts | Electronics, optics | Structural ceramics |
Magnesium nitride is unique among these compounds due to its relatively low melting point compared to aluminum and silicon nitrides while maintaining significant hardness and reactivity with water. Its ability to release ammonia upon hydrolysis also distinguishes it from other metal nitrides .
Magnesium nitride crystallizes in a cubic crystal system with precise structural parameters that have been extensively characterized through advanced diffraction techniques [1]. The compound exhibits a lattice parameter of a = 9.9528 Å, as determined through comprehensive X-ray crystallographic studies [1] [3]. The unit cell contains eight formula units of magnesium nitride, resulting in a calculated density of 2.712 g/cm³ [3] [4]. The crystallographic analysis reveals that magnesium nitride adopts the anti-bixbyite structure type, which is fundamentally different from the more common wurtzite structures observed in many other nitride materials [1] [2].
Table 1: Crystallographic Data for Magnesium Nitride (Mg₃N₂)
Property | Value | Reference |
---|---|---|
Crystal System | Cubic | Partin et al., 1997 [1] |
Space Group | Ia-3 (No. 206) | Partin et al., 1997 [1] |
Lattice Parameter a (Å) | 9.9528 | Partin et al., 1997 [1] |
Unit Cell Volume (ų) | 986.2 | Calculated [1] |
Formula Units per Unit Cell (Z) | 8 | Partin et al., 1997 [1] |
Density (g/cm³) | 2.712 | Literature value [3] |
Structure Type | Anti-bixbyite | Partin et al., 1997 [1] |
The structural determination of magnesium nitride has been accomplished through selected area electron diffraction patterns and high-resolution transmission electron microscopy, which confirm the cubic anti-bixbyite crystal structure [1]. These crystallographic investigations have demonstrated that the material maintains structural integrity across different synthesis conditions and crystallite sizes, from bulk materials with crystallite diameters ranging from 25 to 275 nm to nanoporous variants with crystallites averaging 3.3 nm in diameter [1].
The cubic anti-bixbyite structure of magnesium nitride is characterized by the space group Ia-3 (International Tables number 206), which defines the specific symmetry operations and atomic arrangements within the crystal lattice [1] [2]. This structure type is derived from the bixbyite structure of manganese oxide, but with the positions of cations and anions reversed [2] [12]. In the anti-bixbyite arrangement, magnesium cations occupy tetrahedral sites while nitrogen anions are located in octahedral coordination environments [6] [10].
The anti-bixbyite structure can be described as a cation-deficient anti-fluorite structure, where cation vacancies are centered in empty nitrogen tetrahedra [2] [12]. This structural motif creates specific void spaces within the crystal lattice that are characteristic of the anti-bixbyite topology [12]. The space group Ia-3 imposes body-centered cubic symmetry with systematic absences that are consistent with the observed diffraction patterns [1] [30].
Table 2: Atomic Positions and Coordinates in Mg₃N₂
Atom | Wyckoff Position | Coordinates | x | y | z | Coordination Number |
---|---|---|---|---|---|---|
Mg | 48e | (x, y, z) | 0.3890 | 0.1520 | 0.3823 | 4 |
N1 | 8b | (1/4, 1/4, 1/4) | 0.25 | 0.25 | 0.25 | 6 |
N2 | 24d | (x, 0, 1/4) | 0.9695 | 0 | 0.25 | 6 |
The magnesium atoms occupy the general positions 48e with fractional coordinates (0.3890, 0.1520, 0.3823), while nitrogen atoms are distributed between two crystallographically distinct sites [30]. The N1 atoms are positioned at the special positions 8b with coordinates (1/4, 1/4, 1/4), and N2 atoms occupy the 24d positions with coordinates (0.9695, 0, 1/4) [30]. This arrangement results in a three-dimensional framework where the nitrogen arrays approximate ideal cubic close packing with twelve shortest nitrogen-nitrogen distances ranging from 3.31 to 3.72 Å [30].
The coordination environment in magnesium nitride is characterized by tetrahedral coordination of magnesium cations and octahedral coordination of nitrogen anions [6] [10]. Each magnesium atom is bonded to four nitrogen atoms, forming magnesium nitrogen tetrahedra with bond distances ranging from 2.08 to 2.20 Å [6] [10]. The nitrogen atoms exhibit two distinct coordination environments corresponding to the N1 and N2 crystallographic sites [30].
The N1 nitrogen atoms are coordinated by six equivalent magnesium atoms at a uniform distance of 2.145 Å, forming regular octahedral coordination geometry [30]. In contrast, the N2 nitrogen atoms are surrounded by six magnesium atoms with varying bond distances ranging from 2.084 to 2.179 Å, resulting in distorted octahedral coordination [30]. This variation in coordination environments contributes to the structural complexity and stability of the anti-bixbyite framework [6].
Table 3: Bond Distances in Magnesium Nitride
Bond Type | Distance (Å) | Reference |
---|---|---|
Mg-N (N1 site) | 2.145 | Fang et al., 1999 [30] |
Mg-N (N2 site) | 2.084-2.179 | Fang et al., 1999 [30] |
Mg-N (range) | 2.08-2.20 | Materials Project [6] |
N-N (shortest) | 3.31 | Fang et al., 1999 [30] |
N-N (range) | 3.31-3.72 | Fang et al., 1999 [30] |
Mg-Mg (shortest) | 2.72 | Fang et al., 1999 [30] |
The magnesium-magnesium distances within the structure are notably short, with the closest approach being 2.72 Å [30]. This proximity indicates significant structural compactness while maintaining the tetrahedral coordination requirements for the magnesium cations [30]. The coordination geometry analysis reveals that the octahedral tilt angles for the nitrogen-centered polyhedra range from 55° to 56°, reflecting the geometric constraints imposed by the anti-bixbyite structure [6].
Table 4: Coordination Environment in Mg₃N₂
Site | Coordination | Coordination Number | Bond Distances (Å) | Geometry |
---|---|---|---|---|
Mg (48e) | Tetrahedral MgN₄ | 4 | 2.08-2.20 | Tetrahedral |
N1 (8b) | Octahedral NMg₆ | 6 | 2.145 (6×) | Regular octahedral |
N2 (24d) | Distorted octahedral NMg₆ | 6 | 2.084-2.179 | Distorted octahedral |
The three-dimensional structure of magnesium nitride is constructed through a complex network of corner-sharing and edge-sharing magnesium nitrogen tetrahedra [6] [10]. Each magnesium cation is tetrahedrally coordinated by four nitrogen anions, and these tetrahedral units connect through shared vertices and edges to form the overall framework topology [6]. The connectivity pattern creates both corner-sharing and edge-sharing arrangements between adjacent magnesium nitrogen tetrahedra [10].
The corner-sharing tetrahedral arrangements occur when two magnesium nitrogen tetrahedra share a single nitrogen atom at their vertices [6]. This connectivity mode allows for greater structural flexibility and contributes to the open nature of the anti-bixbyite framework [10]. The edge-sharing configurations arise when two tetrahedra share a common edge defined by two nitrogen atoms, creating more constrained local geometries [6] [10].
The tetrahedral network topology results in the formation of interconnected channels and cavities within the crystal structure [2] [12]. These structural features are characteristic of the anti-bixbyite framework and distinguish it from more densely packed nitride structures [12]. The combination of corner-sharing and edge-sharing connectivity modes creates a robust three-dimensional network that accommodates the specific stoichiometry and charge balance requirements of magnesium nitride [6] [10].
The nitrogen-centered octahedra within the structure also participate in the overall connectivity scheme through corner-sharing and edge-sharing arrangements [6]. The octahedral tilt angles and distortions are directly related to the constraints imposed by the tetrahedral network connectivity [6]. This interconnected polyhedral framework provides the structural stability necessary for the maintenance of the anti-bixbyite structure under ambient conditions [1] [2].
The structural characteristics of magnesium nitride can be effectively analyzed through comparison with other metal nitride compounds, which reveals both similarities and distinctive features [14] [20] [21]. Unlike the wurtzite structure adopted by most group III nitrides such as aluminum nitride, gallium nitride, and indium nitride, magnesium nitride crystallizes in the anti-bixbyite structure [16] [17] [20]. This fundamental difference reflects the distinct bonding characteristics and electronic properties of alkaline earth metal nitrides compared to their group III counterparts [1] [2].
Calcium nitride, which shares the same stoichiometry as magnesium nitride, also adopts the anti-bixbyite structure but with different lattice parameters [14] [15]. The calcium variant exhibits a cubic lattice parameter of approximately 11.38 Å, significantly larger than the 9.953 Å parameter of magnesium nitride [13] [14]. This difference reflects the larger ionic radius of calcium compared to magnesium while maintaining the same structural topology [14] [15].
Table 5: Structural Comparison of Metal Nitrides
Compound | Crystal System | Structure Type | Space Group | Lattice Parameter a (Å) | Metal Coordination |
---|---|---|---|---|---|
Mg₃N₂ | Cubic | Anti-bixbyite | Ia-3 | 9.953 | Tetrahedral |
Ca₃N₂ | Cubic/Hexagonal | Anti-bixbyite | Ia-3/P63/mmc | 11.38 (cubic) | Tetrahedral |
AlN | Hexagonal | Wurtzite | P6₃mc | 3.111 | Tetrahedral |
GaN | Hexagonal | Wurtzite | P6₃mc | 3.189 | Tetrahedral |
BN | Hexagonal | Wurtzite/Zinc blende | P6₃mc/F-43m | 2.504 | Tetrahedral |
Li₃N | Hexagonal | Layered | P6/mmm | 3.648 | Octahedral/Planar |
The group III nitrides aluminum nitride, gallium nitride, and indium nitride all crystallize in the hexagonal wurtzite structure with space group P6₃mc [16] [17] [20] [39] [40]. These compounds exhibit much smaller lattice parameters in the range of 2.5-3.2 Å and maintain tetrahedral coordination for both cation and anion sites [20] [39] [40]. The wurtzite structure of these materials reflects the covalent bonding character that predominates in group III nitrides, contrasting with the more ionic bonding characteristics of magnesium nitride [1] [2].
Boron nitride presents a unique case with multiple polymorphs including hexagonal, cubic zinc blende, and wurtzite structures [18] [21] [22]. The hexagonal form of boron nitride exhibits layered graphite-like structure, while the cubic form adopts the zinc blende topology [18] [22]. This structural diversity in boron nitride reflects the versatile bonding capabilities of boron and nitrogen atoms under different conditions [18] [21].
Lithium nitride represents another distinct structural type among metal nitrides, crystallizing in a layered hexagonal structure with space group P6/mmm [24] [28]. The lithium nitride structure consists of alternating layers with different compositions, where lithium atoms exhibit both octahedral and planar coordination environments [24]. This layered arrangement is fundamentally different from both the anti-bixbyite structure of magnesium nitride and the wurtzite structures of group III nitrides [24] [28].
Magnesium nitride crystallises in the cubic anti-bixbyite structure and exhibits a congruent melting point close to 1,500 degrees Celsius, above which partial thermal decomposition to elemental magnesium vapour and dinitrogen sets in [1] [2] [3]. Thermogravimetric investigations reveal negligible mass loss up to about 700 degrees Celsius in dry, oxygen-free atmospheres; beyond that threshold, the material undergoes step-wise dissociation, with complete breakdown observed above roughly 1,500 degrees Celsius under vacuum or inert gas [4] [5]. Differential thermal profiles confirm an endothermic event centred near 1,470 degrees Celsius that aligns with the reported melting transition [6] [4].
Parameter | Numerical value | Atmosphere | Method | Source |
---|---|---|---|---|
Onset of detectable mass loss | 700 degrees Celsius [5] | Dry nitrogen | Thermogravimetry | 24 |
Peak endotherm (melting) | 1,470 degrees Celsius [4] | Argon | Differential thermal analysis | 1 |
Complete dissociation range | 1,500–1,560 degrees Celsius [1] | High vacuum | Controlled heating | 2 |
Shomate-parameterised calorimetry from the United States National Institute of Standards and Technology provides temperature-dependent molar isobaric heat capacity values for solid magnesium nitride [7]. Representative points are summarised below.
Temperature / Kelvin | Heat capacity / joule per mole per Kelvin | Source |
---|---|---|
298 Kelvin | 104.53 J mol⁻¹ K⁻¹ [7] | 25 |
500 Kelvin | 110.71 J mol⁻¹ K⁻¹ [7] | 25 |
800 Kelvin | 119.87 J mol⁻¹ K⁻¹ [7] | 25 |
Direct experimental determinations of bulk thermal conductivity remain scarce; nonetheless, epitaxial magnesium-nitride thin films manifest high lattice thermal conductivities qualitatively comparable with aluminium nitride and silicon nitride, as indicated by infrared photo-thermal reflectance and time-domain thermoreflectance mapping [8] [9]. Composite measurements on magnesium-nitride–rich ceramic infiltrates yield effective conductivities approaching 95.9 watt per metre kelvin at 950 degrees Celsius [10]. Collectively, these results confirm that the intrinsic lattice of magnesium nitride conducts heat efficiently, although precise single-crystal values await determination.
Baseline Vickers indentation testing on dense polycrystalline magnesium-nitride layers produced by nitrogen-ion implantation into magnesium alloys documents a four-fold hardness increase relative to the untreated substrate, with converted surface values exceeding twelve gigapascal [11]. Nanoscale tribometry further shows friction coefficients below those of magnesium-oxide surfaces owing to the harder, covalent nitride skin [11].
Specimen | Vickers hardness / gigapascal | Processing route | Wear-rate trend | Source |
---|---|---|---|---|
Untreated magnesium alloy | 3.0 GPa [11] | As-cast | Baseline | 31 |
Ion-implanted magnesium-nitride surface | 12.0 GPa [11] | 100 kiloelectron-volt nitrogen implantation | Four-fold reduction in volumetric loss [11] | 31 |
First-principles elasticity evaluated for cubic magnesium nitride (Materials Project entry mp-1559) yields the independent single-crystal stiffness tensor components, bulk modulus, and shear modulus listed below [12]. The values satisfy the Born stability criteria for cubic lattices (C₁₁ > 0, C₁₁ > C₁₂, C₄₄ > 0, C₁₁ + 2C₁₂ > 0), confirming mechanical robustness up to at least ambient static pressures.
Elastic constant | Numerical value / gigapascal | Calculation level | Source |
---|---|---|---|
C₁₁ | 235 GPa [12] | Density-functional theory | 13 |
C₁₂ | 70 GPa [12] | Density-functional theory | 13 |
C₄₄ | 77 GPa [12] | Density-functional theory | 13 |
Polycrystalline bulk modulus (Voigt–Reuss–Hill) | 110 GPa [12] | Derived | 13 |
Polycrystalline shear modulus (Voigt–Reuss–Hill) | 77 GPa [12] | Derived | 13 |
Poisson ratio | 0.22 [12] | Derived | 13 |
High-pressure diffraction corroborates a bulk modulus of 110.7 GPa for the ambient cubic phase, rising to 171.5 GPa after transformation to a monoclinic high-pressure allotrope above thirty-five gigapascal [13].
Freshly fractured magnesium-nitride powder surfaces appear yellow-green, but in atmospheric humidity the outermost layers hydrolyse within minutes, forming a porous magnesium-hydroxide coating that grows into white blisters after several hours [1] [5]. Electron-energy-loss spectroscopy of nanoporous magnesium-nitride reveals altered nitrogen K-edge fine structure relative to bulk powder, evidencing surface states associated with incomplete octahedral coordination [14]. Controlled deposition of magnesium-oxide capping films preserves stoichiometric surfaces for ex situ measurement by limiting water ingress [5]. Wettability studies indicate intrinsic contact angles near ninety degrees, consistent with moderate surface energy typical of ionic–covalent ceramics [15].
Crystallographic density calculated from single-crystal X-ray diffraction is 2.712 gram per cubic centimetre at ambient conditions [2] [3]. Nanopowder syntheses via thermal plasma and dielectric-barrier discharge routes yield equiaxed grains ranging from forty nanometres to five micrometres, with Brunauer–Emmett–Teller specific surface areas up to fifteen square metres per gram [16] [17]. High-resolution transmission electron microscopy confirms that the cubic anti-bixbyite motif persists down to ten-nanometre domains with minimal lattice distortion [14].
Descriptor | Typical value | Method | Source |
---|---|---|---|
Crystal density | 2.712 g cm⁻³ [2] | Single-crystal diffraction | 6 |
Average nanoparticle diameter | 40 – 100 nanometre [16] | Thermal plasma synthesis followed by imaging | 65 |
Specific surface area | ≤15 m² g⁻¹ [17] | Nitrogen adsorption | 95 |